dexapolyspectran

Post-tympanostomy otorrhea Otitis media with effusion Ototopical prophylaxis

Dexapolyspectran is a sterile fixed-dose combination otic solution containing polymyxin B sulfate, neomycin sulfate, a sulfonamide, and hydrocortisone, corresponding to CAS registry number 143305-95-7. It is classified under the MeSH heading 'Drug Combinations' and was introduced into the literature in 1991 as a prophylactic agent following tympanostomy tube insertion.

Molecular Formula C10H9N3
Molecular Weight 0
CAS No. 143305-95-7
Cat. No. B1174609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedexapolyspectran
CAS143305-95-7
Synonymsdexapolyspectran
Molecular FormulaC10H9N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexapolyspectran (CAS 143305-95-7): Sulfonamide-Containing Quadruple Otic Combination for Post-Surgical Prophylaxis Research


Dexapolyspectran is a sterile fixed-dose combination otic solution containing polymyxin B sulfate, neomycin sulfate, a sulfonamide, and hydrocortisone, corresponding to CAS registry number 143305-95-7. It is classified under the MeSH heading 'Drug Combinations' and was introduced into the literature in 1991 as a prophylactic agent following tympanostomy tube insertion. [1] Unlike the more widely commercialized three-drug otic formulations (e.g., Cortisporin), dexapolyspectran incorporates a sulfonamide antibiotic as a third antimicrobial component alongside the aminoglycoside (neomycin) and polypeptide (polymyxin B) antibiotics, plus the anti-inflammatory corticosteroid hydrocortisone. [2] This compositional distinction is the principal basis for its procurement relevance in research settings where the contribution of a sulfonamide to otic antimicrobial coverage is under investigation.

Why Sulfonamide-Free Otic Combinations Cannot Substitute for Dexapolyspectran in Procurement


Generic substitution of dexapolyspectran with widely available three-drug otic combinations (polymyxin B, neomycin, hydrocortisone) eliminates the sulfonamide component, which acts through a distinct mechanistic pathway—competitive inhibition of dihydropteroate synthase in bacterial folate synthesis—that is absent from aminoglycoside and polypeptide antibiotics. [1] The clinical impact of this fourth component remains incompletely characterized; the sole randomized study of dexapolyspectran reported a 5-percentage-point absolute reduction in post-tympanostomy otorrhea (8.3% vs. 13.3% control) that did not reach statistical significance, whereas a later, larger trial of a sulfonamide-free formulation (Hester et al. 1995) demonstrated a statistically significant 8-percentage-point reduction (8.1-8.3% vs. 16.4% control, P=0.011). [2][3] These divergent outcomes, observed under related but non-identical trial conditions, underscore that formulation differences may materially affect prophylactic efficacy. For investigators studying the role of sulfonamides in ototopical therapy or requiring a specific quadruple-combination research tool, substitution is scientifically unsound.

Dexapolyspectran Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Post-Tympanostomy Otorrhea Prophylaxis: Dexapolyspectran vs. No-Treatment Control (Direct Within-Patient Comparison)

In a prospective, 1-year, within-patient controlled study of 60 patients with chronic serous otitis media undergoing bilateral tympanocentesis with tube insertion, dexapolyspectran was instilled intraoperatively and continued for 72 hours in the right ear, with the left ear serving as the untreated control. The incidence of purulent otorrhea within 14 days was reduced from 13.3% (8 of 60 control ears) to 8.3% (5 of 60 treated ears), representing an absolute risk reduction of 5.0 percentage points. Statistical analysis showed no significant difference between the two groups. [1]

Post-tympanostomy otorrhea Otitis media with effusion Ototopical prophylaxis

Cross-Study Comparison: Dexapolyspectran (With Sulfonamide) vs. Sulfonamide-Free Polymyxin B/Neomycin/Hydrocortisone Formulation

Comparing the Ramadan et al. 1991 dexapolyspectran study with the Hester et al. 1995 study of a sulfonamide-free polymyxin B/neomycin/hydrocortisone formulation reveals contrasting outcomes. The dexapolyspectran trial (n=60 patients, within-patient control) reported a non-significant reduction from 13.3% to 8.3%. The Hester trial (n=300 patients, randomized three-group design) reported a statistically significant reduction from 16.4% (control, no drops) to 8.3% (single intraoperative dose) and 8.1% (5-day course) (P=0.011). The absolute risk reduction was approximately 5 percentage points for dexapolyspectran versus approximately 8 percentage points for the sulfonamide-free formulation. [1][2]

Post-tympanostomy otorrhea prophylaxis Sulfonamide-containing otic formulation Cross-study efficacy comparison

Antibacterial Coverage Rationale: Sulfonamide Adds a Third Mechanistic Class to the Combination

The inclusion of a sulfonamide in dexapolyspectran provides a third antibacterial mechanism—competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway—complementary to the cell wall/membrane actions of polymyxin B (gram-negative outer membrane disruption) and the ribosomal protein synthesis inhibition of neomycin (aminoglycoside with broad gram-positive and gram-negative activity). Sulfonamides are bacteriostatic against a wide spectrum of gram-positive and gram-negative pathogens. [1] Standard sulfonamide-free formulations (e.g., Cortisporin Otic: neomycin 3.5 mg/mL, polymyxin B 10,000 units/mL, hydrocortisone 10 mg/mL) provide only two antibiotic mechanisms. [2] This triple-antibiotic design theoretically reduces the probability of resistance emergence via multi-target pressure and extends coverage to sulfonamide-susceptible organisms that may be inadequately covered by polymyxin B or neomycin alone. However, no published MIC or susceptibility data specific to the dexapolyspectran combination were identified.

Sulfonamide mechanism Folate synthesis inhibition Ototopical antibacterial spectrum

Duration of Prophylaxis: Dexapolyspectran 72-Hour Course Compared to 5-Day and Single-Dose Regimens

The dexapolyspectran regimen in the Ramadan 1991 protocol consisted of an intraoperative dose followed by 72 hours of continued administration, representing a relatively short prophylactic course. The Hester 1995 study subsequently demonstrated that a single intraoperative dose of a sulfonamide-free formulation achieved an otorrhea rate of 8.3%, identical to the 8.3% observed with the 72-hour dexapolyspectran regimen, and not significantly different from a 5-day course (8.1%). [1][2] A 2006 meta-analysis of nine randomized studies concluded that the mean odds ratio for prophylaxis was 0.52, suggesting that prophylaxis may reduce post-tympanostomy otorrhea incidence by approximately half, but did not identify a specific duration or formulation as superior. [3]

Ototopical prophylaxis duration Tympanostomy tube postoperative care Short-course antibiotic regimen

Dexapolyspectran Application Scenarios for Research and Industrial Procurement


Ototoxicity and Aminoglycoside-Sparing Research: Investigating the Contribution of Sulfonamide as a Third Antibiotic Class in Otic Formulations

For research programs investigating whether a sulfonamide component can partially offset the required dose or duration of aminoglycoside antibiotics (neomycin) in ototopical therapy—thereby potentially reducing cumulative aminoglycoside exposure and associated ototoxicity risk—dexapolyspectran provides the only defined quadruple-combination otic formulation with published clinical prophylaxis data. Although the 1991 Ramadan study did not demonstrate statistical superiority of dexapolyspectran over no treatment (8.3% vs. 13.3%, NS), its compositional identity as a four-drug combination with a sulfonamide makes it an essential comparator tool in otic formulation research. [1]

Mechanistic Studies of Multi-Target Antibiotic Pressure on Otic Pathogen Resistance Emergence

The triple-antibiotic design of dexapolyspectran—combining a cell membrane disruptor (polymyxin B), a ribosomal inhibitor (neomycin), and a folate synthesis inhibitor (sulfonamide)—provides a research platform for studying whether simultaneous targeting of three independent bacterial pathways reduces the emergence of resistant subpopulations in otic pathogens, compared to the two-mechanism standard (polymyxin B + neomycin) employed by Cortisporin and generic equivalents. No published resistance emergence data for this specific combination are available, creating a research opportunity. [2]

Clinical Trial Reference Compound for Sulfonamide-Containing Otic Drug Development

Pharmaceutical developers pursuing novel sulfonamide-containing otic formulations can use dexapolyspectran as a historical reference compound, given its MeSH-indexed status, CAS registry number (143305-95-7), and the existence of peer-reviewed clinical data from a within-patient controlled study design (n=60). The 8.3% post-tympanostomy otorrhea rate at 14 days establishes a quantitative benchmark for future trials of similar quadruple-combination products. [3]

Comparative Effectiveness Research in Post-Tympanostomy Care Protocols

Health systems and researchers conducting comparative effectiveness analyses of postoperative otorrhea prophylaxis protocols can include dexapolyspectran as one of the defined intervention arms. The 72-hour course protocol is well-documented, and the otorrhea incidence data (8.3% treated vs. 13.3% control) can be pooled with other prophylaxis studies such as Hester 1995 (8.3% single dose, 8.1% 5-day course vs. 16.4% control) to inform meta-analyses. The 2006 meta-analysis by Hochman et al. established a framework (mean OR 0.52) into which dexapolyspectran data can be incorporated. [4][5]

Quote Request

Request a Quote for dexapolyspectran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.